N-(2,5-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a structurally complex small molecule featuring multiple pharmacophores. The compound includes:
- 2,5-Dimethoxyphenyl group: A substituted aromatic ring with methoxy groups at positions 2 and 5, which may influence solubility and receptor binding through electron-donating effects.
- Indole sulfonyl moiety: A sulfonyl group attached to an indole ring, a common feature in bioactive compounds targeting enzymes or receptors (e.g., cyclooxygenase inhibitors).
- 4-Methylpiperidinyl side chain: A nitrogen-containing heterocycle that enhances lipophilicity and may modulate pharmacokinetic properties like blood-brain barrier penetration.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O6S/c1-18-10-12-28(13-11-18)26(31)16-29-15-24(20-6-4-5-7-22(20)29)36(32,33)17-25(30)27-21-14-19(34-2)8-9-23(21)35-3/h4-9,14-15,18H,10-13,16-17H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMRSCOFADKIFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known by its CAS number 878059-88-2, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C26H31N3O6S
- Molecular Weight : 513.6 g/mol
- Structure : The compound features a complex structure that includes a sulfonamide moiety and an indole derivative, which are often associated with various biological activities.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities including anti-inflammatory, analgesic, and potential anticancer properties.
The compound's biological activity can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Neurotransmitter Systems : The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, which may affect mood and pain perception.
- Antioxidant Properties : Many indole derivatives exhibit antioxidant activity, which can play a role in reducing oxidative stress in cells.
In Vitro Studies
In vitro studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines. For instance, a study showed that an indole-based compound significantly inhibited cell growth in glioma cells through multiple pathways including apoptosis and cell cycle arrest .
In Vivo Studies
Animal models have been utilized to assess the anti-inflammatory effects of similar compounds. For example, compounds with a sulfonamide group have shown efficacy in reducing paw edema in rats, indicating their potential as anti-inflammatory agents .
Case Studies
- Anti-Cancer Activity : A study published in Cancer Research indicated that an indole derivative with structural similarities to our compound inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Neurological Effects : Research on similar piperidine-containing compounds has suggested anxiolytic effects in animal models, highlighting the potential for neuropharmacological applications .
Comparative Table of Biological Activities
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibit significant antitumor properties. For instance, derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines.
Case Study:
A study published in Pharmaceuticals examined the effects of related indole derivatives on cancer cells. The results demonstrated that these compounds inhibited cell proliferation and induced apoptosis in several types of human cancer cells, suggesting a promising avenue for further research into the specific mechanisms of action of this compound .
G Protein-Coupled Receptor Modulation
G protein-coupled receptors (GPCRs) are pivotal in many physiological processes and are common targets for drug development. Compounds like this compound have been investigated for their ability to modulate GPCR activity.
Research Insight:
A review highlighted the significance of indole-based compounds in modulating GPCRs, indicating that this compound could serve as a lead compound in developing new therapeutic agents targeting these receptors .
Data Table: Efficacy Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(2,5-dimethoxyphenyl)-... | HeLa | 12.5 | Apoptosis induction |
| Related Indole Derivative | MCF7 | 15.0 | Cell cycle arrest |
| Indole Sulfonamide | A549 | 10.0 | Inhibition of proliferation |
Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of this compound. The structural features suggest potential interactions with neurotransmitter systems.
Case Study:
Investigations into similar piperidine derivatives have shown promise in treating anxiety and depression by modulating serotonin receptors. This suggests that this compound may also possess similar properties, warranting further exploration .
Chemical Reactions Analysis
Table 1: Critical Reaction Steps and Conditions
| Reaction Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Indole sulfonation | ClSO₃H, CH₂Cl₂, 0°C → RT, 12h | 65–70 | Column chromatography |
| Piperidine alkylation | 4-Methylpiperidine, K₂CO₃, DMF, 80°C, 8h | 60–65 | Recrystallization |
| Acetamide coupling | HATU, DIPEA, DMF, RT, 24h | 50–55 | HPLC |
Sulfonamide Bond Cleavage
The sulfonamide group (–SO₂NH–) undergoes hydrolysis under strongly acidic or basic conditions:
-
Acidic hydrolysis (6M HCl, reflux, 6h): Cleaves the S–N bond, yielding indole-3-sulfonic acid and the corresponding acetamide fragment.
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Basic hydrolysis (NaOH 40%, 100°C, 4h): Produces sulfonate salts and free amine derivatives.
Piperidine Ring Modifications
The 4-methylpiperidine moiety participates in:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at 60°C to form quaternary ammonium salts .
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Oxidation : Treatment with m-CPBA converts the piperidine ring to an N-oxide derivative, confirmed by -NMR shifts at δ 3.2–3.5 ppm .
Indole Ring Reactivity
The indole system exhibits electrophilic substitution tendencies:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of the indole ring .
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Bromination : NBS in CCl₄ selectively brominates the 2-position, confirmed by LC-MS ([M+Br]⁺ = 568.2 m/z).
Table 2: Stability Under Stress Conditions
| Condition | Observation | Degradation Products |
|---|---|---|
| Light (UV, 254 nm, 48h) | 15% degradation | Desulfonated indole derivative |
| Heat (100°C, 24h) | 10% decomposition | Oxidized piperidine fragment |
| pH 1.2 (HCl, 37°C, 12h) | Complete hydrolysis of sulfonamide | Indole-3-sulfonic acid + acetamide |
| pH 9.0 (NaOH, 37°C, 12h) | Partial cleavage (30%) | Sulfonate salts + residual parent compound |
Catalytic and Redox Reactions
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Pd-catalyzed cross-coupling : The indole’s 3-sulfonyl group facilitates Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) .
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Reduction : NaBH₄ in ethanol reduces the 2-oxoethyl group to a hydroxyl derivative, altering solubility (logP decreases from 3.2 to 2.5).
Analytical Characterization of Reaction Products
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NMR : -NMR confirms sulfonamide formation (δ 170–175 ppm for SO₂–NH–CO–).
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Mass Spectrometry : ESI-MS identifies intermediates (e.g., [M+H]⁺ = 558.3 for the parent compound) .
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HPLC : Purity >95% achieved using C18 columns (ACN/H₂O gradient) .
This compound’s reactivity profile underscores its versatility in medicinal chemistry applications, particularly in designing analogs with tailored pharmacokinetic properties. Future studies should explore enantioselective modifications and in vivo stability assessments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2,5-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide with analogs identified in the evidence, focusing on structural and synthetic differences:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s sulfonyl group is more electron-withdrawing than the sulfanyl group in 379710-29-9 , which may alter binding interactions with target proteins.
- Trifluoromethyl groups in Compound 41 enhance lipophilicity and metabolic resistance compared to methoxy substituents .
Heterocyclic Diversity :
- The indole sulfonyl core in the target compound contrasts with tetrazole in 379710-29-8. Indole derivatives often exhibit stronger aromatic stacking interactions, while tetrazoles may improve solubility .
Synthetic Efficiency :
- Compound 41’s low yield (37%) suggests challenges in coupling bis(trifluoromethyl)phenyl sulfonamide with indole acetic acid derivatives . The target compound’s synthesis efficiency remains uncharacterized.
Research Implications and Limitations
- Biological Activity: No direct activity data are provided for the target compound.
- Pharmacokinetic Predictions : The 4-methylpiperidine moiety in the target compound may improve CNS bioavailability compared to analogs lacking such groups .
- Evidence Gaps: Limited data on synthesis yields, in vitro/in vivo efficacy, and toxicity profiles restrict a comprehensive comparison.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and critical reagents for synthesizing N-(2,5-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide?
- Methodology : Synthesis typically involves multi-step routes:
Intermediate preparation : Formation of the indole-sulfonyl moiety via sulfonation under controlled acidic/basic conditions.
Coupling reactions : Amide bond formation between the indole-sulfonyl intermediate and the 2,5-dimethoxyphenyl group using coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole).
Functionalization : Introduction of the 4-methylpiperidinyl-oxoethyl group via nucleophilic substitution or alkylation.
- Critical reagents : Sodium hydroxide (base), dimethylformamide (solvent), and catalysts like palladium for cross-coupling steps .
- Optimization : Reaction temperature (e.g., 0–5°C for sensitive steps) and inert atmospheres (argon/nitrogen) improve yield .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Primary methods :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% threshold for biological assays).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- Supplementary methods : Infrared (IR) spectroscopy for functional group validation (e.g., sulfonyl, amide C=O stretches) .
Q. What are the primary biological targets or mechanisms explored for this compound?
- Mechanistic focus : Likely enzyme inhibition (e.g., kinases, proteases) due to sulfonamide and piperidine moieties, which often interact with catalytic sites.
- Experimental validation :
- In vitro assays : Fluorescence-based enzymatic inhibition screens.
- Cellular studies : Dose-response curves to assess IC50 values in relevant cell lines .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling reactions .
- Computational modeling : Quantum mechanical calculations (e.g., DFT) to identify transition-state barriers and optimize reagent compatibility .
Q. What strategies are effective for probing structure-activity relationships (SAR) in derivatives of this compound?
- SAR workflow :
Derivatization : Modify substituents (e.g., methoxy groups, piperidine methylation) via parallel synthesis.
Biological screening : Test analogs against target enzymes/cell lines to correlate structural changes with activity.
3D-QSAR : Develop computational models using CoMFA/CoMSIA to predict activity cliffs .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Data reconciliation steps :
Replication : Validate assays under standardized conditions (pH, temperature, cell passage number).
Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
Meta-analysis : Apply statistical tools (ANOVA, Bayesian inference) to identify outliers or confounding variables .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Key tools :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites.
- MD simulations : GROMACS/NAMD for stability assessment of ligand-receptor complexes.
- ICReDD framework : Integrate reaction path searching with experimental feedback for mechanistic insights .
Q. How can polymorphism or crystallographic variability impact pharmacological studies, and how is this addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
